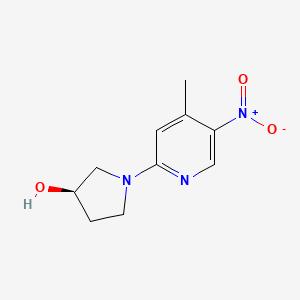![molecular formula C15H17ClN2O B6629188 1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629188.png)
1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CQMP and has a molecular formula of C17H18ClN2O. In
Wirkmechanismus
The mechanism of action of 1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol involves the inhibition of the heme detoxification pathway in the malaria parasite. This inhibition leads to the accumulation of toxic heme, resulting in the death of the parasite. Additionally, CQMP has been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Biochemical and Physiological Effects
1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of heme oxygenase, leading to the accumulation of toxic heme in the malaria parasite. Additionally, CQMP has been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol in lab experiments include its potential applications in various scientific fields such as antimalarial, anticancer, and neuroprotective research. Additionally, this compound has been found to have low toxicity levels, making it a safe compound to use in lab experiments. However, the limitations of using CQMP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
For the use of this compound in scientific research include the development of new drugs and therapies and the optimization of its synthesis process.
Synthesemethoden
The synthesis of 1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol involves a multistep process. The initial step involves the reaction of 2-chloro-3-formylquinoline with methylamine, leading to the formation of 1-(2-chloroquinolin-3-yl)-3-methylpyrrolidin-3-ol. The final step involves the reduction of the imine group using sodium borohydride, resulting in the formation of 1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol has potential applications in various scientific fields. This compound has been studied for its antimalarial properties and has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. Additionally, CQMP has been found to have anticancer properties and has been studied for its potential use in cancer therapy. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(2-chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-15(19)6-7-18(10-15)9-12-8-11-4-2-3-5-13(11)17-14(12)16/h2-5,8,19H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFFJYTMRLTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC3=CC=CC=C3N=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6629116.png)
![4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)

![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B6629129.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6629144.png)
![5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629150.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol](/img/structure/B6629157.png)
![3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B6629165.png)

![2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6629186.png)

![1-[2-(2,6-Dichlorophenoxy)ethyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629208.png)